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The following table details key characteristics that influence the compound's behavior in biological systems.

Parameter Value / Description

XLogP 4.33 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 7 [1]

Rotatable Bonds 6 [1]

Topological Polar Surface
Area

115.34 Å² [1]

Lipinski's Rule of Five No rules broken (suitable for oral administration) [1]

Chemical Classification Synthetic organic compound; belongs to the class of quinolines and
derivatives [1] [2]

Mechanism of Action and Target Engagement
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Omipalisib acts as a dual inhibitor, simultaneously targeting key nodes in the PI3K/AKT/mTOR pathway, a

critical regulator of cell growth, survival, and metabolism [3].

The diagram below illustrates the signaling pathway and Omipalisib's primary targets.
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Omipalisib achieves its effects by:
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Direct Kinase Inhibition: It is a highly potent, ATP-competitive inhibitor with sub-nanomolar activity

against the p110 catalytic subunits of PI3K (α, β, γ, δ) and both mTOR complexes [4] [5].
Dual Pathway Suppression: By inhibiting both PI3K and mTOR, it disrupts the pathway at multiple

points, leading to robust suppression of downstream signals like phosphorylated AKT (p-AKT), p-S6,
and p-4EBP1, which are markers of cell proliferation and survival [4] [6].

Experimental Confirmation: Pharmacodynamic studies in clinical trials have confirmed that
omipalisib engages its targets both systemically (in blood) and locally in diseased tissue, such as the

lungs in Idiopathic Pulmonary Fibrosis (IPF) patients [7].

Experimental Protocols for Key Assays

Here are detailed methodologies from published studies demonstrating how omipalisib's efficacy is

evaluated in a research setting.

In Vitro Cell Proliferation and Viability (MTT Assay)

This protocol is used to determine the inhibitory effect of omipalisib on cell proliferation [4].

Cell Seeding: Seed cells into 96-well plates.
Drug Treatment: The next day, treat cells with a range of omipalisib concentrations (e.g., from nM to

μM) or a vehicle control (DMSO).
Incubation: Incubate for 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to
each well and incubate for 4 hours to allow formazan crystal formation.

Solubilization: Remove the supernatant and dissolve the formed crystals in DMSO.
Absorbance Measurement: Record absorbance at 570 nm with a reference wavelength of 630 nm

using a spectrophotometer.
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) using statistical software

like GraphPad Prism.

Colony Formation Assay (Clonogenicity)

This assay tests the ability of a single cell to grow into a colony, which is a hallmark of cancer stem cells,

after drug treatment [4] [8].
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Cell Seeding and Treatment: Culture cells overnight in 12-well plates, then add omipalisib or

vehicle.
Limited Exposure: After 72 hours of incubation, remove the drug and replace it with fresh, drug-free

medium.
Colony Growth: Culture the cells for an additional 5 to 10 days to allow for colony formation.

Staining and Counting: Fix colonies with methanol and stain with Giemsa solution. Manually count
colonies containing more than 50 cells.

Western Blot Analysis for Target Engagement

This protocol confirms the inhibition of the PI3K/AKT/mTOR pathway by omipalisib at the molecular level

[4] [6].

Cell Treatment and Lysis: Treat cells with omipalisib and harvest by trypsinization. Lyse cells in
RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using an assay like BCA.
Gel Electrophoresis: Load equal amounts of protein and separate by SDS-PAGE.

Membrane Transfer: Transfer proteins from the gel to a PVDF membrane.
Antibody Probing: Block the membrane and incubate with primary antibodies against targets of

interest (e.g., p-AKT, total AKT, p-S6, p-4EBP1, p-ERK).
Detection: Incubate with HRP-conjugated secondary antibodies and develop using a

chemiluminescent substrate. A successful inhibition will show a decrease in phosphorylated protein
levels without affecting total protein levels.

Current Research and Potential Applications

While omipalisib remains investigational, preclinical and early clinical studies highlight its potential in

several areas:

Oncology: Research shows omipalisib inhibits growth in esophageal squamous cell carcinoma
(ESCC), pancreatic ductal adenocarcinoma (PDAC), and oncogenically-transformed cells from

neurocutaneous melanocytosis (NCM) by disrupting PI3K/AKT/mTOR and ERK signaling [4] [8] [6].
A key strategy involves combining omipalisib with MAPK pathway inhibitors (e.g., Trametinib) to

overcome resistance and enhance anti-tumor efficacy [6].
Idiopathic Pulmonary Fibrosis (IPF): An experimental medicine study demonstrated that

omipalisib had acceptable tolerability and confirmed target engagement in the lungs of IPF patients,
supporting its potential as an anti-fibrotic therapy [7] [5].
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Drug Discovery Inspiration: The structure of omipalisib has been used to design novel macrocyclic

compounds with improved drug-like properties as dual PI3K/mTOR inhibitors for future cancer
therapies [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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